molecular formula C6H3F3S B3052722 3,4,5-Trifluorobenzenethiol CAS No. 443683-18-9

3,4,5-Trifluorobenzenethiol

Cat. No.: B3052722
CAS No.: 443683-18-9
M. Wt: 164.15
InChI Key: WJOBILWIHXXCAH-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzenethiol is a chemical compound with the CAS Number: 443683-18-9 . It has a molecular weight of 164.15 . It is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H3F3S . The average mass is 164.148 Da and the monoisotopic mass is 163.990753 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.15 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3,4,5-Trifluorobenzenethiol derivatives, such as 2,4,5-Trifluorobromobenzene, are crucial intermediates in synthesizing biologically active peptides and fluorescent reagents. Continuous-flow systems developed for their synthesis demonstrate efficiency and yield enhancement (Deng et al., 2016).

Development of Polymeric Materials

Trifluoromethyl-activated monomers, including derivatives of this compound, are pivotal in producing hyperbranched poly(arylene ether)s. These materials exhibit high molecular weights and thermal stability, making them suitable for various industrial applications (Banerjee et al., 2009).

Pharmaceutical Industry Applications

Compounds like 2,4,5-Trifluorobenzoic acid, related to this compound, are valuable intermediates in pharmaceutical industries. Efficient microflow processes developed for their synthesis highlight their significance in drug development (Deng et al., 2015).

Chemical Reactions and Catalysis

Derivatives of this compound, such as 1,3,5-Trifluorobenzene, are utilized in various chemical reactions, including electrophilic aromatic substitutions and catalytic processes. These reactions are fundamental in synthesizing diverse chemical compounds (Heiss & Schlosser, 2003).

Improvement of Synthesis Processes

Properties

IUPAC Name

3,4,5-trifluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOBILWIHXXCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666715
Record name 3,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443683-18-9
Record name 3,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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